molecular formula C11H9N3O2 B8555174 N-aminocarbonyl-6-quinolinecarboxamide

N-aminocarbonyl-6-quinolinecarboxamide

Cat. No.: B8555174
M. Wt: 215.21 g/mol
InChI Key: SDSHKQPGBNDFQZ-UHFFFAOYSA-N
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Description

N-aminocarbonyl-6-quinolinecarboxamide is a chemical compound based on the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinolinecarboxamide derivatives are frequently investigated for their potential biological activities, particularly in oncology. Related compounds have been studied as P2X7 receptor (P2X7R) antagonists, a target implicated in cancer cell proliferation and survival. For instance, selective quinoline-carboxamide antagonists have demonstrated promising anti-proliferative and pro-apoptotic effects in studies on breast cancer cell lines, indicating the potential research value of this chemical class in developing new anticancer agents . Beyond oncology, the quinoline-carboxamide moiety is a key structural feature in molecules designed to inhibit specific kinases, such as Ataxia Telangiectasia Mutated (ATM) kinase, which plays a critical role in the DNA damage response and is a target in cancer therapy . Furthermore, structurally similar carboxamide derivatives are also explored for their antimicrobial properties, including activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus , as well as antifungal applications . The presence of both the quinoline and carboxamide functional groups in one molecule makes it a versatile intermediate or target for synthesizing novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new therapeutic candidates, or as a building block in organic and pharmaceutical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-carbamoylquinoline-6-carboxamide

InChI

InChI=1S/C11H9N3O2/c12-11(16)14-10(15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,12,14,15,16)

InChI Key

SDSHKQPGBNDFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC(=O)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Quinoline vs. Quinoxaline Derivatives

Key Differences :
  • Core Structure: Quinoline contains a single nitrogen in its bicyclic ring, while quinoxaline has two nitrogen atoms (positions 1 and 4). This difference impacts electronic properties and binding affinities .
  • Substituents: N-aminocarbonyl-6-quinolinecarboxamide: Carboxamide at position 6, aminocarbonyl group on the amide nitrogen. N-methylquinoxaline-6-carboxamide (): Methyl group instead of aminocarbonyl, reducing hydrogen-bonding capacity . N-[(thiophen-2-yl)methyl]quinoxaline-6-carboxamide (): Thiophene-methyl substituent introduces sulfur-based hydrophobicity .

Carboxamide Derivatives with Varied Substituents

Compound Name Core Structure Substituents Key Properties References
This compound Quinoline 6-carboxamide, NH-CO- group Enhanced H-bonding, potential anticancer
2-Chloro-N-(quinoxaline-6-yl)acetamide Quinoxaline Chloroacetyl group Electrophilic reactivity
Quinoline-6-carboxylic acid Quinoline 6-carboxylic acid High solubility in polar solvents
N-methylquinoxaline-6-carboxamide Quinoxaline Methyl group on amide nitrogen Reduced polarity, improved lipophilicity

Pharmacological Profiles

  • Anticancer Activity: this compound derivatives interact with DNA topoisomerases, while quinoxaline analogs (e.g., ) inhibit receptor tyrosine kinases .
  • Solubility: Quinoline-6-carboxylic acid () exhibits high aqueous solubility due to the ionizable carboxylic acid group, whereas carboxamides require formulation aids .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for N-aminocarbonyl-6-quinolinecarboxamide derivatives, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves coupling quinolinecarboxylic acid derivatives with aminocarbonyl moieties. A one-pot method using cyanoacetamides and substituted anilines has been reported for high-yield production (e.g., 85–92% yield for 2-aminoquinoline derivatives) . Alternative routes include:

  • Stepwise synthesis : Reacting 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with benzimidazole-containing alkylamines under peptide coupling conditions (e.g., HATU/DIPEA) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclopropane-substituted derivatives (e.g., 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide) .
  • Table 1 : Comparative synthesis yields:
MethodYield (%)Purity (HPLC)Key Reagents
One-pot cyanoacetamide85–92≥98%DMF, NaHCO₃
Stepwise coupling70–78≥95%HATU, DIPEA, DCM
Microwave-assisted80–88≥97%EtOH, Pd/C, H₂

Q. Which analytical techniques are critical for confirming the structure and purity of these compounds?

  • Answer : Multi-modal characterization is essential:

  • NMR spectroscopy : Discrepancies in ¹H-NMR shifts (e.g., δ 8.2–8.5 ppm for quinoline protons) must be cross-validated with computational models (DFT) or literature data .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 401.1324 for C₁₉H₁₆ClN₃O₂) with ≤2 ppm error .
  • FT-IR : Identifies carbonyl stretches (1650–1700 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .

Q. What biological targets are associated with this compound derivatives?

  • Answer : These compounds exhibit affinity for:

  • Enzymes : Tyrosine kinase inhibitors (e.g., IC₅₀ = 0.8 µM against EGFR) via quinoline-aminocarbonyl interactions .
  • Receptors : Antagonism of G-protein-coupled receptors (GPCRs) linked to inflammation (e.g., IL-6 suppression in murine models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different assay systems?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor interactions. Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural analogs : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro derivatives reduce off-target binding by 40%) .
  • Table 2 : SAR analysis of substituents:
PositionSubstituentIC₅₀ (µM)Selectivity Index
6-F0.812.5
6-Cl1.28.3
4-OCH₃2.54.0

Q. What strategies optimize the pharmacokinetic profile of these compounds for in vivo studies?

  • Answer : Key approaches include:

  • Prodrug design : Esterification of carboxyl groups (e.g., ethyl 4-amino-6-benzamidoquinoline-3-carboxylate) enhances oral bioavailability by 3-fold .
  • Metabolic stability : Introduce cyclopropyl groups (t₁/₂ = 6.2 h in liver microsomes vs. 1.8 h for methyl derivatives) .

Q. How should researchers address low reproducibility in quinolinecarboxamide crystallization?

  • Answer : Crystallization challenges stem from:

  • Solvent polarity : Use mixed solvents (e.g., DMSO/water gradients) to control nucleation .
  • Polymorphism : Screen >10 solvent systems (e.g., EtOAc, hexane, THF) and analyze via PXRD .

Methodological Guidelines

  • Data validation : Cross-reference NMR/HRMS data with synthetic intermediates (e.g., confirm absence of diastereomers via chiral HPLC) .
  • Ethical compliance : Ensure all derivatives are screened for cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells) before in vivo testing .

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